Cas no 1932459-38-5 (rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid)

1932459-38-5 structure
상품 이름:rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid
CAS 번호:1932459-38-5
MF:C11H19NO5
메가와트:245.272263765335
MDL:MFCD30347857
CID:5238022
PubChem ID:122164394
rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid
- rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid
-
- MDL: MFCD30347857
- 인치: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
- InChIKey: DBSNKSRKAWXFCQ-YUMQZZPRSA-N
- 미소: O1CC[C@@H](CNC(=O)OC(C)(C)C)[C@H]1C(=O)O
계산된 속성
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 297
- 소수점 매개변수 계산 참조값(XlogP): 0.8
- 토폴로지 분자 극성 표면적: 84.9
rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305637-2.5g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 2.5g |
$1819.0 | 2023-09-05 | |
Enamine | EN300-305637-10g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 10g |
$3992.0 | 2023-09-05 | |
1PlusChem | 1P01EBML-5g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 5g |
$3390.00 | 2024-06-17 | |
Enamine | EN300-305637-1g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 1g |
$928.0 | 2023-09-05 | |
1PlusChem | 1P01EBML-50mg |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 50mg |
$320.00 | 2024-06-17 | |
1PlusChem | 1P01EBML-100mg |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 100mg |
$460.00 | 2024-06-17 | |
1PlusChem | 1P01EBML-250mg |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 250mg |
$630.00 | 2024-06-17 | |
Enamine | EN300-305637-0.25g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 0.25g |
$459.0 | 2023-09-05 | |
Enamine | EN300-305637-0.05g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 0.05g |
$216.0 | 2023-09-05 | |
Enamine | EN300-305637-0.5g |
rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid |
1932459-38-5 | 95% | 0.5g |
$723.0 | 2023-09-05 |
rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid 관련 문헌
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
1932459-38-5 (rac-(2R,3R)-3-({(tert-butoxy)carbonylamino}methyl)oxolane-2-carboxylic acid) 관련 제품
- 1824396-79-3(2-Cyclopropylbut-3-yn-2-amine hydrochloride)
- 19076-60-9(methyl 2-formylfuran-3-carboxylate)
- 1361004-05-8(5-(3-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester)
- 2172544-17-9(2-(5-bromo-1,3-thiazol-2-yl)methyl-2-methylbutanal)
- 1779849-51-2(Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate)
- 954566-71-3(N-1-(3-chlorophenyl)ethylcyclopropanamine)
- 2680528-03-2(4-chloro-2-(chloromethyl)-6H,7H-1,4dioxino2,3-dpyrimidine)
- 1561380-62-8(Ethyl 3-ethyl-3-(2-methylbutyl)oxirane-2-carboxylate)
- 895830-35-0(2-{4-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylpiperazin-1-yl}acetamide)
- 71648-24-3(2-cyano-3-ethoxyprop-2-enoic acid)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
